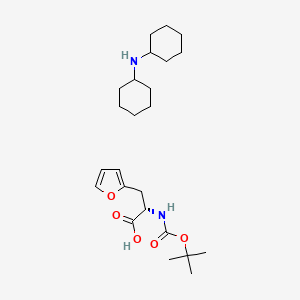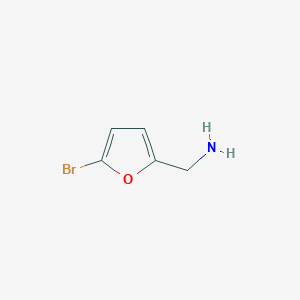
1-Benzyl-3-(2-methylpropyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-3-(2-methylpropyl)piperazine is a piperazine derivative . Piperazine derivatives are known for their broad therapeutic spectrum, including their antidepressant, anthelmintic, anticonvulsant, antihypertensive, antibacterial, antifungal, antipsychotic, anti-inflammatory, antimalarial, and anticancer properties .
Synthesis Analysis
The synthesis of piperazine derivatives is well-documented in the literature. For instance, one common method for synthesizing 1-(3-chlorophenyl)piperazine, a related compound, involves the reaction of diethanolamine with m-chloroaniline .Molecular Structure Analysis
The molecular structure of 1-Benzyl-3-(2-methylpropyl)piperazine is a six-membered heterocyclic compound with the chemical formula C15H24N2 . It contains two reactive secondary amine groups .Applications De Recherche Scientifique
Medicinal Chemistry: Kinase Inhibitors and Receptor Modulators
“1-Benzyl-3-(2-methylpropyl)piperazine” is a structural motif found in various drugs due to its ability to improve pharmacokinetic properties and serve as a scaffold for pharmacophoric groups . It’s particularly significant in the design of kinase inhibitors and receptor modulators, where the piperazine ring acts as a linker or a functional group that can interact with biological targets to modulate their activity.
Pharmacology: Antidepressant and Antipsychotic Agents
In pharmacology, this compound has been explored for its potential use in antidepressant and antipsychotic agents . The piperazine core is a common feature in drugs with anxiolytic, antiviral, cardioprotective, anticancer, and antidepressant properties, making it a valuable component in drug design.
Organic Synthesis: C–H Functionalization
Recent advances in organic synthesis have highlighted the role of piperazine derivatives in C–H functionalization . This process allows for the introduction of functional groups into the piperazine ring, expanding the utility of “1-Benzyl-3-(2-methylpropyl)piperazine” in the synthesis of complex organic molecules.
Drug Design: Structural Diversity in Drug Candidates
The piperazine moiety is instrumental in drug design, contributing to the structural diversity of drug candidates . Its incorporation into molecules can lead to improved interactions with biological targets and enhanced bioavailability.
Chemical Engineering: Process Chemistry and Synthesis
In chemical engineering, “1-Benzyl-3-(2-methylpropyl)piperazine” plays a role in process chemistry, where it’s used in the synthesis of various chemical compounds . Its reactivity and stability under different conditions make it a versatile intermediate in chemical production.
Biochemistry: Analytical Reference Standards
This compound is also used as an analytical reference standard in biochemistry, aiding in the research and forensic applications to understand biological processes and the effects of substances within living organisms .
Mécanisme D'action
Target of Action
It is known that compounds with a similar pyrrolopyrazine scaffold have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .
Mode of Action
Benzylpiperazine, a related compound, is known to have euphoriant and stimulant properties, with effects similar to amphetamine . It’s plausible that 1-Benzyl-3-(2-methylpropyl)piperazine might have a similar interaction with its targets.
Biochemical Pathways
Compounds with a similar pyrrolopyrazine scaffold have shown a wide range of biological activities, suggesting they may interact with multiple pathways .
Pharmacokinetics
The compound’s logp value of 277320 suggests it has some degree of lipophilicity, which could influence its absorption and distribution .
Result of Action
Based on the known effects of similar compounds, it may have a range of potential effects, including antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory activities .
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-benzyl-3-(2-methylpropyl)piperazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c1-13(2)10-15-12-17(9-8-16-15)11-14-6-4-3-5-7-14/h3-7,13,15-16H,8-12H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQMROSCVRBNRRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1CN(CCN1)CC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590279 |
Source


|
| Record name | 1-Benzyl-3-(2-methylpropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.36 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
928025-43-8 |
Source


|
| Record name | 3-(2-Methylpropyl)-1-(phenylmethyl)piperazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928025-43-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Benzyl-3-(2-methylpropyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590279 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1-[4-(Morpholin-4-ylmethyl)-2-thienyl]ethanone](/img/structure/B1285472.png)






![4-[(4-Ethylpiperazin-1-yl)sulfonyl]aniline](/img/structure/B1285504.png)
